Cas no 2090962-33-5 (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid)

1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a fused imidazo[1,2-b]pyrazole core with a cyclopropylmethyl substituent. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The cyclopropylmethyl group enhances steric and electronic properties, while the carboxylic acid functionality allows for further derivatization, such as amide formation or esterification. Its rigid heterocyclic structure may contribute to improved binding affinity in target interactions. The compound is suitable for research applications in drug discovery, particularly in the development of kinase inhibitors or other small-molecule therapeutics.
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid structure
2090962-33-5 structure
Product Name:1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
CAS No:2090962-33-5
MF:C10H11N3O2
MW:205.213241815567
CID:5721880
PubChem ID:121215084
Update Time:2025-11-06

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2090962-33-5
    • F2198-7941
    • AKOS026725667
    • 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
    • 1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-7-carboxylic acid
    • 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid, 1-(cyclopropylmethyl)-
    • Inchi: 1S/C10H11N3O2/c14-10(15)8-5-11-13-4-3-12(9(8)13)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
    • InChI Key: IXDNCWMSWQBCNK-UHFFFAOYSA-N
    • SMILES: OC(C1C=NN2C=CN(C2=1)CC1CC1)=O

Computed Properties

  • Exact Mass: 205.085126602g/mol
  • Monoisotopic Mass: 205.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 59.5Ų

Experimental Properties

  • Density: 1.59±0.1 g/cm3(Predicted)
  • pka: -0.52±0.41(Predicted)

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C136016-100mg
1-(cyclopropylmethyl)-1h-imidazo[1,2-b]pyrazole-7-carboxylic acid
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$ 95.00 2022-06-06
TRC
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$523.0 2023-09-06
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Additional information on 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Recent Advances in the Study of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS: 2090962-33-5)

The compound 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS: 2090962-33-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique imidazo[1,2-b]pyrazole scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic utility.

One of the key areas of investigation has been the compound's role as a selective inhibitor of kinases and other signaling proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid exhibits high affinity for certain tyrosine kinases implicated in cancer progression. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the ATP-binding pocket of the target kinase, providing valuable insights for further structure-activity relationship (SAR) studies.

In addition to its kinase inhibitory properties, recent research has explored the compound's potential as a building block for the development of novel PROTACs (Proteolysis Targeting Chimeras). A 2024 preprint on bioRxiv reported the successful conjugation of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid to E3 ligase ligands, resulting in compounds capable of inducing targeted protein degradation. This approach represents a promising strategy for addressing traditionally "undruggable" targets in oncology and other disease areas.

The synthetic accessibility of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has also been a focus of recent investigations. A team from the University of Cambridge recently published an improved synthetic route (Organic Process Research & Development, 2024) that achieves higher yields and better scalability compared to previous methods. This advancement is particularly significant for potential industrial-scale production, as it addresses previous challenges related to the cyclopropylmethyl group introduction and carboxylic acid protection-deprotection sequences.

Pharmacokinetic studies of the compound and its derivatives have revealed interesting properties. The cyclopropylmethyl moiety appears to confer favorable metabolic stability while maintaining acceptable solubility profiles. However, recent animal studies have identified potential issues with blood-brain barrier penetration, suggesting that structural modifications may be necessary for central nervous system applications. These findings were presented at the 2024 American Chemical Society National Meeting and are currently under peer review.

Looking forward, several pharmaceutical companies have included 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid in their discovery pipelines, primarily for oncology and inflammatory disease indications. Patent activity surrounding this scaffold has increased significantly in the past two years, with notable filings from major pharmaceutical firms covering various derivatives and therapeutic applications. The compound's versatility as both a standalone therapeutic agent and a building block for more complex molecules ensures its continued relevance in drug discovery efforts.

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